(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-methoxypyridin-3-yl)methanone
Description
Properties
IUPAC Name |
(6-methoxypyridin-3-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2/c1-19-11-3-2-9(6-13-11)12(18)16-7-10(8-16)17-5-4-14-15-17/h2-6,10H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKPCASECCYKTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)N2CC(C2)N3C=CN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
Compounds containing a 1,2,3-triazole ring are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities. The triazole ring is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets.
Biological Activity
The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-methoxypyridin-3-yl)methanone is a synthetic organic molecule that integrates a triazole ring and an azetidine moiety, both of which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Overview
The molecular formula for the compound is with a molecular weight of approximately 295.30 g/mol. The structure features:
- Triazole Ring : A five-membered ring containing three nitrogen atoms, known for its role in various pharmacological applications.
- Azetidine Moiety : A four-membered saturated heterocyclic ring that contributes to the compound's biological activity.
- Pyridine Derivative : Enhances solubility and interaction with biological targets.
Biological Activity
Research indicates that compounds similar to This compound exhibit a range of biological effects, including:
Anticancer Properties
Studies have shown that triazole-containing compounds can significantly inhibit cancer cell proliferation. For instance:
- Cell Lines Tested : The compound was evaluated against various cancer cell lines such as HCT116 (colon cancer), MCF7 (breast cancer), and others.
- IC50 Values : In vitro studies reported IC50 values as low as 0.43 µM against HCT116 cells, indicating potent anticancer activity .
The mechanisms through which this compound exerts its effects include:
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and activating caspase pathways .
- Inhibition of Cell Migration : It has been shown to reduce the migration of cancer cells, which is crucial in preventing metastasis .
Pharmacological Applications
The unique structural features of this compound suggest potential applications in various therapeutic areas:
- Antimicrobial Activity : Similar triazole derivatives have demonstrated significant antimicrobial effects against bacteria and fungi.
- Antiviral Properties : Triazole-containing compounds have been investigated for their antiviral activities against viruses such as HIV and influenza.
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, contributing to its therapeutic versatility.
Comparative Analysis with Similar Compounds
A comparative analysis with other triazole derivatives reveals the following:
| Compound | Biological Activity | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | Anticancer | 0.43 | Induces apoptosis |
| Compound B | Antimicrobial | 5.00 | Inhibits cell wall synthesis |
| Compound C | Antiviral | 4.00 | Inhibits viral replication |
Case Studies
Several case studies have highlighted the efficacy of triazole derivatives:
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key analogs differ in substituents on the triazole, azetidine, or aromatic rings, which influence solubility, stability, and target binding.
Table 1: Structural and Physicochemical Comparison
Notes:
- The target compound’s methoxypyridine group may enhance π-π stacking compared to indole or hydroxy-pyridine analogs .
Antitumor Activity
- Compound 9b (1,3,4-thiadiazole derivative): Exhibited IC₅₀ = 2.94 µM against HepG2 (hepatocellular carcinoma) due to thiadiazole’s electron-deficient core enhancing DNA intercalation .
- Compound 12a (thiazole derivative): Dual activity against HepG2 (IC₅₀ = 1.19 µM) and MCF-7 (IC₅₀ = 3.4 µM), attributed to the thiazole ring’s balance of rigidity and solubility .
SAR Insights :
- Triazole positioning (1,2,3- vs. 1,2,4-) affects binding to metalloenzymes or kinases.
- Methoxy groups on aromatic rings (e.g., 6-methoxypyridine) improve metabolic stability by reducing oxidative degradation .
Physicochemical Determinants of Activity
- Melting Points : Analogs like 8p (melting point 104–105°C) and 11b (90–92°C) suggest that crystalline solids with defined melting points correlate with purity and stability, critical for formulation .
- Lipophilicity: Compounds with cyclopropyl (LogP ~3.5) or nonyl chains (e.g., 10b) show increased cell penetration but may suffer from off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
